A-769662

Description

AMPK as a Central Regulator of Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis in virtually all eukaryotic cells. nih.govfrontiersin.orgfrontiersin.orgahajournals.org It acts as a metabolic sensor, monitoring the cellular energy status by detecting changes in the ratios of AMP, ADP, and ATP. nih.govfrontiersin.orgahajournals.org When cellular ATP levels decrease, and consequently, the AMP:ATP and ADP:ATP ratios increase, AMPK is activated. nih.govahajournals.orgnews-medical.net This activation triggers adaptive responses aimed at restoring energy balance. nih.gov

Role of AMPK in Metabolic and Cellular Signaling Pathways

Upon activation, AMPK orchestrates a wide range of metabolic and cellular processes. It promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic processes that consume ATP, including the synthesis of lipids, proteins, and glycogen (B147801). nih.govahajournals.orgnews-medical.netcellsignal.com Beyond its fundamental role in energy metabolism, AMPK is involved in regulating various other cellular functions. It plays a role in controlling cell growth and proliferation, autophagy, and mitochondrial biogenesis. frontiersin.orgahajournals.orgnews-medical.netcellsignal.comannualreviews.org AMPK's influence extends to transcriptional control by phosphorylating transcription factors, co-activators, and co-repressors, thereby regulating the expression of genes involved in metabolism. nih.govcellsignal.com Its involvement in maintaining metabolic balance makes it a key player in various physiological and pathophysiological conditions. nih.govfrontiersin.orgaccscience.com

Overview of Pharmacological AMPK Activators in Research

The critical role of AMPK in metabolic regulation has led to significant interest in pharmacological AMPK activators as research tools and potential therapeutic agents. These compounds are used to study the diverse functions of AMPK in various cellular and physiological contexts. Pharmacological activators can broadly be categorized by their mechanisms of action, including those that mimic AMP's effects by binding to the γ subunit or those that directly activate the enzyme through other binding sites or mechanisms. spandidos-publications.comphysiology.orgnih.govresearchgate.net The development of specific AMPK activators has been instrumental in dissecting the complex signaling pathways regulated by AMPK. nih.gov

A-769662: A Specific AMPK Activator

Structure

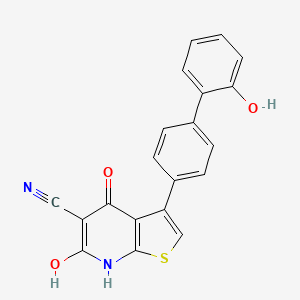

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTESJDQKVOEUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233425 | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844499-71-4 | |

| Record name | A-769662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844499714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-769662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68477CD2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action of A 769662 on Amp Activated Protein Kinase Ampk

Chemical Structure and Properties of A-769662

This compound is a synthetic small molecule that functions as a potent and reversible activator of AMPK. selleckchem.cominvivochem.comhellobio.com It is a thienopyridone (B2394442) analog. physiology.orginvivochem.com

Here is a summary of its chemical properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂N₂O₃S | hellobio.comapexbt.comcellsignal.comstressmarq.com |

| Molecular Weight | 360.39 g/mol | hellobio.comstressmarq.com |

| CAS Number | 844499-71-4 | hellobio.comapexbt.comcellsignal.comstressmarq.comchemicalbook.com |

| PubChem CID | 54708532 | invivochem.comhellobio.comguidetopharmacology.orgciteab.comharvard.edu |

| Appearance | Off-white to yellow solid powder / Off-white solid | invivochem.comstressmarq.com |

| Solubility | Soluble in DMSO (≥18.02 mg/mL or 100 mM), soluble in ethanol (B145695) (10 mM) | hellobio.comapexbt.comcellsignal.comstressmarq.comchemicalbook.com |

Mimicry of AMP Effects on AMPK Activation

Allosteric Stimulation

Mechanism of Action: How this compound Activates AMPK

Unlike some other pharmacological activators, this compound directly activates native AMPK. nih.govresearchgate.net Its mechanism involves binding to the β subunit of the AMPK complex at a site distinct from the nucleotide-binding site on the γ subunit. spandidos-publications.comphysiology.orgguidetopharmacology.orgplos.org This binding leads to allosteric activation of the α catalytic subunit. spandidos-publications.comphysiology.orgnih.govresearchgate.netinvivochem.comchemicalbook.comguidetopharmacology.orgplos.org Additionally, this compound contributes to AMPK activation by inhibiting the dephosphorylation of the critical Thr172 residue on the α subunit, a phosphorylation site essential for full AMPK activity. spandidos-publications.comphysiology.orgnih.govresearchgate.netinvivochem.comchemicalbook.comguidetopharmacology.org This dual mechanism, mimicking some effects of AMP, allows this compound to activate AMPK independently of changes in the cellular AMP:ATP ratio under certain conditions. spandidos-publications.comnih.govresearchgate.net Research indicates that this compound primarily activates AMPK heterotrimeric complexes containing the β1 subunit. spandidos-publications.comnih.govchemicalbook.comnih.gov The activation by this compound can be synergistic with AMP, leading to a significantly greater activation of dephosphorylated AMPK. nih.govmdpi.com

In Vitro and In Vivo Studies on this compound's Effects

This compound has been widely used in research to investigate the effects of AMPK activation in various biological systems.

Effects on Glucose Metabolism

Studies have explored the impact of this compound on glucose metabolism. In rodent models, this compound has been shown to decrease plasma glucose levels. selleckchem.com Research in skeletal muscle indicates that while this compound activates β1-containing AMPK complexes, its effect on glucose uptake in this tissue may involve pathways independent of AMPK, such as the PI3-kinase pathway. nih.govresearchgate.net In cultured cardiomyocytes and perfused hearts, this compound activated AMPK and downstream targets but did not significantly stimulate glucose uptake on its own, although it could potentiate the effect of other AMPK activators on cardiac glucose uptake. physiology.org In osteoblast cells, this compound inhibited H₂O₂-induced ATP depletion. mdpi.com

Effects on Lipid Metabolism

This compound has demonstrated effects on lipid metabolism, consistent with AMPK's known functions. In primary rat hepatocytes, this compound dose-dependently increased ACC phosphorylation, correlating with inhibition of fatty acid synthesis. selleckchem.com Similar inhibition of fatty acid synthesis was observed in mouse hepatocytes. selleckchem.com In vivo studies in Sprague Dawley rats showed that short-term treatment with this compound decreased liver malonyl CoA levels and increased whole-body fatty acid oxidation. selleckchem.comfrontiersin.org Treatment of ob/ob mice with this compound reduced hepatic expression of FAS and significantly decreased both plasma and liver triglyceride levels. selleckchem.com this compound has also been shown to inhibit adipocyte differentiation in 3T3-L1 cells by down-regulating adipogenesis-related transcription factors and markers. nih.gov

Here is a table summarizing some observed effects of this compound on metabolism:

| Metabolic Process | Effect of this compound | System Studied | Source |

| Plasma Glucose Levels | Decreased | ob/ob mice | selleckchem.com |

| Liver Malonyl CoA | Decreased | Sprague Dawley rats | selleckchem.comfrontiersin.org |

| Whole-body Fatty Acid Oxidation | Increased | Sprague Dawley rats | selleckchem.comfrontiersin.org |

| Hepatic FAS Expression | Decreased | ob/ob mice | selleckchem.com |

| Plasma Triglycerides | Decreased | ob/ob mice | selleckchem.com |

| Liver Triglycerides | Decreased | ob/ob mice | selleckchem.com |

| Fatty Acid Synthesis | Inhibited (correlated with ACC phosphorylation) | Primary rat hepatocytes, mouse hepatocytes | selleckchem.com |

| Adipocyte Differentiation | Inhibited (via down-regulation of transcription factors and markers) | 3T3-L1 cells | nih.gov |

| Glucose Uptake | Stimulated (involving PI3-kinase pathway in skeletal muscle, potentiates other activators in heart) | Mouse skeletal muscle, cultured cardiomyocytes, perfused heart | nih.govresearchgate.netphysiology.org |

| Intracellular ATP | Increased (in astrocytes under hypoxia) | SVG cells (astrocytic cell line) | spandidos-publications.com |

| Hepatic PEPCK, G6Pase | Decreased expression | ob/ob mice | selleckchem.com |

Effects on Other Cellular Processes (e.g., inflammation, autophagy)

Beyond metabolism, this compound has been investigated for its effects on other cellular processes, including inflammation and autophagy. Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce LPS-induced inflammation in the heart and lungs of rats. spandidos-publications.comdovepress.com this compound also inhibited IL-6 expression in inflammatory arthritis models in mice. plos.orgdovepress.comresearchgate.net In bone marrow-derived macrophages, this compound reduced IL-6 expression and secretion, as well as the phosphorylation of signaling molecules like p65 NF-κB and MAPKs, in response to TLR agonists. plos.org The compound has also been shown to restore LPS-induced suppression of autophagy in mice with lethal inflammation. nih.govfrontiersin.org This effect on autophagy appears to be mediated, at least in part, through the inhibition of mTOR and subsequent regulation of ULK1. nih.govfrontiersin.org this compound has also been shown to activate autophagy in other contexts. news-medical.netconsensus.app Furthermore, this compound has been reported to inhibit proliferation of mesenchymal stem cells and impede the reprogramming of mouse embryonic fibroblasts to iPSCs. hellobio.com It also protected osteoblasts from hydrogen peroxide-induced apoptosis, potentially through its anti-oxidant, pro-autophagy, and ATP preservation abilities. mdpi.com

Research Applications and Significance of this compound

Cellular and Molecular Responses Mediated by A 769662

A-769662 as a Research Tool for Studying AMPK Pathways

This compound has become a valuable tool in AMPK research due to its ability to directly activate the enzyme. nih.govresearchgate.netnih.gov Its mechanism of action, involving binding to the β subunit and inhibiting dephosphorylation, provides a way to activate AMPK independently of upstream kinases under certain conditions. spandidos-publications.comphysiology.orgnih.govresearchgate.netinvivochem.comchemicalbook.comguidetopharmacology.org The selectivity of this compound for β1-containing AMPK heterotrimers makes it useful for studying the specific roles of these complexes in different tissues and cellular processes. spandidos-publications.comnih.govchemicalbook.comnih.gov By using this compound, researchers can investigate the downstream effects of AMPK activation on various metabolic and signaling pathways, contributing to a better understanding of AMPK's physiological functions. nih.gov Its use has helped demonstrate that non-nucleotide ligands can activate AMPK, stimulating the search for new types of AMPK activators. mdpi.com

Impact on Glucose Metabolism

Cardiac Glucose Uptake Regulation

Potential Therapeutic Implications

The research findings on this compound's effects on glucose and lipid metabolism, as well as inflammation and other cellular processes, highlight the potential therapeutic implications of targeting AMPK activation. nih.govfrontiersin.orgahajournals.orgaccscience.comselleckchem.complos.orgdovepress.com Studies using this compound have provided insights into how AMPK activation could be beneficial in conditions such as metabolic disorders, including those characterized by hyperglycemia and dyslipidemia. selleckchem.comfrontiersin.org The observed anti-inflammatory effects suggest potential in inflammatory conditions. spandidos-publications.complos.orgdovepress.comresearchgate.net Furthermore, research with this compound has explored potential benefits in areas like protecting against myocardial infarction and ameliorating pathological phenotypes following mitochondrial DNA depletion. physiology.orgbiorxiv.org These research findings underscore the broader significance of AMPK as a potential therapeutic target. nih.govfrontiersin.orgahajournals.orgaccscience.com

Limitations and Future Directions in this compound Research

While this compound has been a valuable research tool, studies have also revealed some limitations. In certain contexts, this compound may exhibit off-target effects, meaning it can influence pathways or processes independently of AMPK activation. selleckchem.comnih.govmdpi.comresearchgate.netdovepress.com For instance, in skeletal muscle, this compound's effect on glucose uptake appears to involve a PI3-kinase-dependent pathway, distinct from its AMPK-activating effect. nih.govresearchgate.net Additionally, this compound has been reported to inhibit proteasomal function through an AMPK-independent mechanism. selleckchem.com These off-target effects can complicate the interpretation of results and may limit its use as a tool to solely study AMPK-dependent processes in some systems. nih.govresearchgate.net

Future research directions involving this compound and similar AMPK activators include further investigating its potential off-target effects and developing more highly selective compounds. Understanding the specific AMPK heterotrimers activated by different compounds and their distinct roles in various tissues is an ongoing area of research. spandidos-publications.comnih.govchemicalbook.comnih.gov The synergistic activation observed with this compound and AMP also suggests potential for exploring combinatorial therapeutic strategies. nih.govmdpi.com Continued research utilizing this compound and the development of new, more specific AMPK activators will be crucial for further elucidating the complex roles of AMPK in health and disease and for exploring its full therapeutic potential. nih.govmdpi.com

Mechanism of Action of this compound on AMP-Activated Protein Kinase (AMPK)

This compound is a synthetic small molecule that functions as a potent and direct activator of AMP-activated protein kinase (AMPK). nih.govcaymanchem.com Unlike some other AMPK activators that work indirectly by altering cellular AMP:ATP ratios, this compound directly interacts with the AMPK enzyme complex to induce its activation. nih.govcaymanchem.comspandidos-publications.comnih.gov This direct mechanism makes this compound a valuable tool for studying the specific roles of AMPK in various cellular processes. nih.govguidetopharmacology.orgresearchgate.net

Direct Allosteric Activation of Native AMPK

This compound directly activates native AMPK through an allosteric mechanism. nih.govcaymanchem.comnih.govguidetopharmacology.org This means it binds to a site on the enzyme distinct from the active site where substrates bind, inducing a conformational change that increases catalytic activity. nih.govspandidos-publications.combiomolther.orgiscabiochemicals.com Research indicates that this compound binds to the β subunit of AMPK, at a site referred to as the Allosteric Drug and Metabolite (ADaM) site, which is located between the α and β subunits. spandidos-publications.combiomolther.orgbiorxiv.org This binding is distinct from the AMP-binding sites located on the γ subunit. nih.govresearchgate.netiscabiochemicals.commcmaster.ca

Mimicry of AMP Effects on AMPK Activation

A key aspect of this compound's mechanism is its ability to mimic certain effects of AMP on AMPK activation. nih.govnih.govguidetopharmacology.orgresearchgate.net While it doesn't bind to the AMP-binding sites on the γ subunit, its interaction with the AMPK complex results in similar outcomes regarding enzyme activity and phosphorylation state. nih.govresearchgate.netiscabiochemicals.com

In addition to allosteric stimulation, this compound also mimics AMP by inhibiting the dephosphorylation of a critical residue, Threonine 172 (Thr-172), located in the activation loop of the α subunit of AMPK. nih.govnih.govguidetopharmacology.orgphysiology.org Phosphorylation of Thr-172 is essential for maximal AMPK activity, and preventing its dephosphorylation by protein phosphatases helps maintain AMPK in an active state. nih.govspandidos-publications.comphysiology.org Experiments using protein phosphatase-2Cα have demonstrated that this compound provides significant protection against the dephosphorylation of Thr-172 on purified AMPK. nih.gov

Subunit-Specific Activation of AMPK Heterotrimers

AMPK exists as a heterotrimer composed of catalytic α, regulatory β, and regulatory γ subunits, each with different isoforms (α1, α2; β1, β2; γ1, γ2, γ3). spandidos-publications.comphysiology.org The specific combination of these subunits can influence the enzyme's localization, regulation, and substrate specificity. This compound exhibits selectivity in activating certain AMPK heterotrimer compositions. caymanchem.com

Selectivity Towards β1 Subunit-Containing Complexes

Research has demonstrated that this compound preferentially activates AMPK heterotrimers that contain the β1 subunit. caymanchem.commcmaster.ca This selectivity is a crucial characteristic of this compound and distinguishes it from other AMPK activators. mcmaster.ca Studies comparing the effects of this compound on different AMPK isoforms have confirmed its stronger effect on complexes incorporating the β1 isoform compared to those with the β2 isoform. mdpi.com This suggests that the presence of the β1 subunit is important for the effective binding and activation of AMPK by this compound. mcmaster.ca

Non-Effect on Isolated α Subunit Kinase Domain

Consistent with its mechanism involving the regulatory β subunit, this compound has been shown to have no significant effect on the catalytic activity of the isolated α subunit kinase domain. nih.govnih.govresearchgate.netcapes.gov.br This finding further supports the understanding that this compound requires the presence of the regulatory subunits, particularly the β1 subunit, for its activating effects. nih.govresearchgate.net The compound does not directly interact with or activate the kinase domain itself but rather modulates its activity through interactions with the regulatory subunits within the heterotrimeric complex. nih.govresearchgate.net

Data Table: Key Findings on this compound Mechanism

| Mechanism Aspect | Observation / Finding | Reference |

| Direct Activation | Activates native AMPK directly, unlike indirect activators. | nih.govspandidos-publications.comnih.gov |

| Allosteric Activation | Binds to a site distinct from the active site, inducing conformational change. | nih.govspandidos-publications.combiomolther.org |

| Binding Site | Binds to the β subunit at the ADaM site, located between α and β subunits. | spandidos-publications.combiomolther.orgbiorxiv.org |

| Mimicry of AMP Effects | Mimics both allosteric activation and inhibition of dephosphorylation of Thr-172. | nih.govnih.govguidetopharmacology.org |

| Inhibition of Thr-172 Dephosphorylation | Protects Thr-172 from dephosphorylation by protein phosphatases like PP2Cα. | nih.govspandidos-publications.comphysiology.org |

| β1 Subunit Selectivity | Preferentially activates AMPK heterotrimers containing the β1 subunit. | caymanchem.commcmaster.ca |

| Effect on Isolated α Kinase Domain | No significant effect on the catalytic activity of the isolated α subunit kinase domain. | nih.govnih.govresearchgate.netcapes.gov.br |

| Synergistic Effects | Can exhibit synergistic activation of AMPK when combined with other activators like AMP or AICAR in some contexts. | mdpi.com |

Detailed Research Findings

Detailed research findings underscore the specific interactions of this compound with the AMPK complex. Studies involving mutant AMPK constructs have been instrumental in elucidating its mechanism. For instance, an AMPK complex lacking the glycogen-binding domain of the β subunit showed abolished allosteric effects of this compound, while allosteric activation by AMP was only partially reduced. researchgate.net Furthermore, mutation of serine 108 to alanine (B10760859) within the glycogen-binding domain of the β1 subunit significantly impaired activation by this compound, with only a partial reduction in AMP-induced activation. researchgate.net These findings strongly suggest that this compound interacts with the β subunit, and this interaction is crucial for its allosteric activating effect.

The ability of this compound to inhibit Thr-172 dephosphorylation has been directly demonstrated in biochemical assays. Incubation of purified AMPK with protein phosphatase-2Cα in the presence of this compound resulted in almost complete protection of Thr-172 from dephosphorylation, similar to or even exceeding the protection offered by AMP. nih.gov

Studies have also explored the effects of this compound in intact cells, showing that it stimulates the phosphorylation of downstream AMPK substrates like acetyl-CoA carboxylase (ACC) in an AMPK-dependent manner. nih.govnih.govresearchgate.net These effects are observed even in cells lacking the primary upstream AMPK kinase LKB1 but expressing alternate kinases like CaMKKβ, indicating that this compound's action is independent of the specific upstream kinase responsible for Thr-172 phosphorylation. nih.govnih.govresearchgate.net

While this compound is primarily known for its direct activation of AMPK, some studies have noted potential AMPK-independent effects at higher concentrations, such as inhibition of the 26S proteasome and Na+/K+-ATPase. mdpi.comabcam.com However, its well-characterized direct activation of AMPK at lower concentrations makes it a valuable research tool for investigating AMPK-centric pathways. nih.govguidetopharmacology.orgresearchgate.net

Non-Effect on Glycogen-Binding Domain Interaction with β Subunit

Studies have shown that this compound does not affect the interaction of glycogen (B147801) with the glycogen-binding domain (GBD) located on the β subunit of the AMPK complex. nih.govresearchgate.netnih.govmrc.ac.ukcapes.gov.br While this compound does not displace bound glycogen, the presence of the β subunit, and particularly the phosphorylation of Ser-108 within the β1 subunit's GBD, appears important for the allosteric effect of this compound. nih.govresearchgate.netresearchgate.net An AMPK complex lacking the glycogen binding domain of the β subunit has been shown to abolish the allosteric effect of this compound, while not affecting the allosteric activation by AMP. nih.govresearchgate.net This suggests that while this compound does not disrupt glycogen binding, its mechanism of allosteric activation is dependent on the structural integrity or specific features of the β subunit's GBD, particularly the phosphorylation status of Ser-108. nih.govresearchgate.netresearchgate.net

Non-Effect on AMP Binding to γ Subunit Bateman Domains

This compound does not interfere with the binding of AMP to the isolated Bateman domains of the γ subunit. nih.govresearchgate.netnih.govmrc.ac.ukcapes.gov.br Although this compound mimics some of the effects of AMP on AMPK activity, it achieves this through a different binding site, distinct from the nucleotide-binding sites on the γ subunit. nih.govresearchgate.netnih.govmrc.ac.uknih.govmdpi.com

Differential Activation of α1 and α2 Isoforms

This compound exhibits selectivity towards AMPK heterotrimers containing the β1 regulatory subunit. mdpi.comportlandpress.comnih.gov This preference for the β1 subunit indirectly influences the activation of the catalytic α isoforms (α1 and α2), as they form complexes with the β subunits. Studies have demonstrated that this compound is a potent activator of AMPKα1 in mesenchymal stem cells, which predominantly express the α1 isoform. physiology.org In cardiomyocytes, this compound strongly enhanced the activity and oligomycin-mediated activation of AMPK heterotrimers containing α2- or β1-subunits. physiology.org The observation that β1-selective activators like this compound are less effective in promoting glucose uptake in skeletal muscle, where β2 is the major β subunit isoform, further supports its preference for β1-containing complexes. mdpi.com While both α1 and α2 isoforms can associate with β1, the activation profile of this compound can therefore be influenced by the expression levels of β1 and β2 subunits in different tissues and cell types.

Independence from Upstream Kinases

A significant characteristic of this compound's mechanism is its ability to activate AMPK in a manner that is largely independent of the canonical upstream kinases. nih.govresearchgate.netnih.govmrc.ac.uk This suggests a direct interaction with the AMPK complex that bypasses the typical phosphorylation events initiated by upstream kinases in response to cellular energy stress.

LKB1-Independent Activation

Although LKB1 is a major upstream kinase responsible for phosphorylating and activating AMPK, this compound can activate AMPK independently of LKB1. medchemexpress.cominvivochem.com While the activation and phosphorylation of AMPK and its substrate ACC in response to this compound are abolished in LKB1-deficient mouse muscle, these effects still occur in cell lines like HeLa cells that lack LKB1 expression but express the alternative upstream kinase CaMKKβ. nih.govresearchgate.netnih.govmrc.ac.uk This indicates that this compound does not strictly require LKB1 for its activity, but rather can activate AMPK as long as a functional upstream kinase pathway (like the one involving CaMKKβ) is present to phosphorylate Thr-172, or potentially through a mechanism that renders AMPK active even with lower Thr-172 phosphorylation, particularly when β1 Ser108 is phosphorylated. researchgate.net

CaMKKβ-Independent Effects

This compound's mechanism of action is distinct from the typical CaMKKβ-mediated activation of AMPK, which is often triggered by increased intracellular calcium levels. oncoscience.usplos.org Studies contrasting this compound with compounds that activate AMPK via CaMKKβ suggest that this compound does not utilize the CaMKKβ pathway in a calcium-independent manner. plos.org While this compound can activate AMPK in cells expressing CaMKKβ, its direct binding and allosteric effects differentiate its mechanism from the upstream kinase-dependent activation pathways. nih.govresearchgate.netnih.govmrc.ac.ukplos.org

Synergistic Activation with AMP

This compound demonstrates a significant synergistic effect with AMP in activating AMPK. researchgate.netphysiology.orgnih.govresearchgate.netmdpi.com While this compound and AMP individually can activate AMPK, their combined presence leads to a dramatically amplified activation, exceeding the additive effect of each compound alone. researchgate.netphysiology.orgnih.govresearchgate.net This synergistic activation has been reported to result in over a 1,000-fold stimulation of AMPK activity in certain contexts. researchgate.netnih.govresearchgate.netmdpi.com This potentiation occurs even in the absence of increased cellular AMP concentration when combined with classical AMPK activators like metformin (B114582) or phenformin (B89758), which typically elevate AMP levels. physiology.org The synergistic effect with AMP is observed both in cell-free assays and in intact cells. nih.govresearchgate.netmrc.ac.uk

Activation of Dephosphorylated "Naive" AMPK

Dephosphorylated, or "naive," AMPK is generally considered to be catalytically inactive and less sensitive to allosteric regulation by AMP and direct activators like this compound. researchgate.netnih.govresearchgate.net However, research has shown that the combination of this compound and AMP can effectively activate this dephosphorylated form of AMPK. researchgate.netnih.govresearchgate.net This synergistic interaction allows for a substantial activation of AMPK even when the conventional phosphorylation on the alpha subunit at Thr172, typically required for robust activation, is absent. researchgate.netnih.govresearchgate.netnih.gov The combined action of this compound and AMP enables the allosteric activation of naive AMPK, independent of upstream kinase signaling that would normally phosphorylate Thr172. researchgate.netnih.govresearchgate.net

Bypassing β-Ser108 Phosphorylation Requirement

Phosphorylation of Ser108 in the beta subunit's carbohydrate-binding module is known to stabilize the ADaM site and is generally required for the full activating potency of ADaM site activators like this compound. biorxiv.orgfrontiersin.org However, the synergistic activation achieved by combining this compound with AMP has been shown to bypass the requirement for β-Ser108 phosphorylation. researchgate.netnih.govresearchgate.net This means that the potent activation by the this compound/AMP combination can occur even if Ser108 on the beta subunit is not phosphorylated. researchgate.netnih.govresearchgate.net Studies using AMPK beta-1 S108A mutants, which are resistant to activation by ADaM site compounds alone, still show significant activation when this compound is combined with AMP. researchgate.netnih.govresearchgate.net This highlights a distinct aspect of the synergistic mechanism, allowing activation under conditions where single agents might be less effective.

Implications for Combinatorial Therapeutic Strategies

The discovery of the synergistic activation of AMPK by this compound and AMP, particularly its ability to activate naive AMPK and bypass the β-Ser108 phosphorylation requirement, has important implications for the development of AMPK-targeting therapeutics. researchgate.netnih.govresearchgate.net This mechanism suggests the potential for combinatorial therapeutic strategies utilizing this compound in conjunction with compounds that either increase cellular AMP levels or mimic AMP's effects. researchgate.netnih.govresearchgate.netmdpi.com Such combinations could offer more potent and potentially broader activation of AMPK compared to single-agent approaches. mdpi.com For example, combining this compound with AMP mimetics like AICAR has shown synergistic effects on AMPK activation and downstream metabolic processes. researchgate.netmdpi.com This approach could be particularly relevant in conditions where upstream AMPK kinase activity or β-Ser108 phosphorylation is compromised. researchgate.netnih.govresearchgate.net The ability to activate AMPK independently of upstream kinase signaling pathways could provide alternative avenues for therapeutic intervention in various metabolic and cardiovascular disorders where AMPK plays a protective role. researchgate.netphysiology.orgnih.govresearchgate.net

Table 1: Key Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 54708532 |

| AMP | 6083, 42609785, 17 |

Note: PubChem lists multiple CIDs for AMP depending on the specific form or context (e.g., neutral molecule, ion, or group). CID 6083 is for Adenosine (B11128) 5'-monophosphate, and CID 17 is for Adenosine monophosphate. CID 42609785 is for the AMP group. nih.govguidetopharmacology.orguni.lu CID 6076 is for 3',5' cyclic AMP. metabolomicsworkbench.org

Data Table Example (Illustrative based on search results):

| Activator(s) | AMPK Activity (Fold Stimulation) | Notes | Source |

| This compound alone | Moderate | Varies depending on context and isoform | nih.govresearchgate.net |

| AMP alone | Moderate | Varies depending on context | nih.govresearchgate.net |

| This compound + AMP | >1000-fold | Synergistic activation of naive AMPK | researchgate.netnih.govresearchgate.netmdpi.com |

This table conceptually represents the described synergistic effect, indicating that the combined activation is significantly greater than the sum of individual activations, particularly for dephosphorylated AMPK.

Preclinical in Vivo Research and Therapeutic Potential

Studies in Metabolic Disorders

A-769662 has demonstrated beneficial effects in various rodent models of metabolic disorders, including obesity and insulin (B600854) resistance. nih.govimrpress.commdpi.comfrontiersin.org Its mechanism of action in these models is largely attributed to the activation of AMPK, which influences pathways involved in glucose and lipid metabolism. nih.govimrpress.commdpi.com

Reduction of Plasma Glucose Levels

Studies in ob/ob mice, a common model for obesity and type 2 diabetes, have shown that administration of this compound leads to a substantial lowering of plasma glucose levels. nih.govimrpress.commdpi.comjcu.czselleckchem.com This effect is associated with the modulation of hepatic gluconeogenic gene expression. nih.govimrpress.com Specifically, this compound has been shown to decrease the expression of key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver. nih.govmdpi.comselleckchem.com

Reduction of Plasma Triglyceride Levels

In addition to its effects on glucose, this compound treatment in ob/ob mice results in significant decreases in both plasma and hepatic triglyceride levels. nih.govimrpress.commdpi.comselleckchem.com This reduction is linked to the inhibition of lipogenic enzymes, such as fatty acid synthase (FAS). nih.govmdpi.comselleckchem.com Short-term treatment in normal rats also showed decreased liver malonyl CoA levels and increased whole-body fatty acid oxidation, indicated by a reduced respiratory exchange ratio. selleckchem.com

Table 1: Effects of this compound on Glucose and Triglyceride Levels in ob/ob Mice

| Parameter | Effect of this compound Treatment | Reference |

| Plasma Glucose Levels | Substantial Lowering | nih.govimrpress.commdpi.comselleckchem.com |

| Plasma Triglyceride Levels | Significant Decrease | nih.govimrpress.comselleckchem.com |

| Hepatic Triglyceride Levels | Decrease | nih.govimrpress.commdpi.com |

Reversal of Metabolic Abnormalities in Rodent Models of Obesity and Insulin Resistance

Beyond lowering glucose and triglycerides, this compound has been shown to reverse several metabolic abnormalities observed in rodent models of obesity and insulin resistance. In ob/ob mice, treatment with this compound decreased weight gain. nih.govmdpi.comjcu.czselleckchem.com Chronic activation of AMPK by this compound in high-fat diet (HFD)-fed obese mice protected against obesity and related metabolic dysfunction, alleviating HFD-induced glucose intolerance and reducing body weight gain and white adipose tissue expansion. frontiersin.org This protective effect was associated with increased energy expenditure and the induction of the browning process in inguinal fat depots. frontiersin.org While this compound has shown effects in in vitro muscle preparations, its tissue distribution favors a predominantly hepatic action in some metabolic contexts. imrpress.com

Cardiovascular Disease Models

AMPK plays a protective role in the ischemic or diabetic heart, and activation of this kinase has been explored as a therapeutic strategy for cardiovascular diseases. physiology.orgnih.govphysiology.org this compound, as a direct AMPK activator, has been investigated for its potential cardioprotective effects in preclinical models. physiology.orgnih.govnih.gov

Protection in Ischemic Heart Disease and Diabetic Cardiomyopathy

This compound-dependent AMPK activation has shown protective effects in the heart, including against ischemia-reperfusion episodes. physiology.orgnih.gov Studies using isolated mouse hearts pre-treated with this compound demonstrated better recovery of left ventricular contractile function and reduced myocardial necrosis during post-ischemic reperfusion compared to control hearts. nih.gov In an in vivo model of left coronary artery occlusion and reperfusion in C57Bl/6 mice, pre-treatment with this compound attenuated infarct size. nih.gov This cardioprotection was dependent on AMPK, as hearts with genetically inactivated AMPK were not protected by this compound. nih.gov

Furthermore, this compound has shown promise in protecting the diabetic heart. In isolated perfused hearts from diabetic Goto-Kakizaki (GK) rats subjected to ischemia and reperfusion, this compound significantly reduced myocardial infarct size in a dose-dependent manner. physiology.orgnih.gov This protection was accompanied by a significant increase in the phosphorylation of AMPK and GSK-3β. physiology.orgnih.gov

Table 2: Cardioprotective Effects of this compound in Rodent Models

| Model | Treatment with this compound | Key Findings | Reference |

| Isolated mouse hearts (Ischemia-Reperfusion) | Pre-treatment with this compound | Improved left ventricular function recovery, reduced myocardial necrosis. | nih.gov |

| In vivo mouse (Ischemia-Reperfusion) | Pre-treatment with this compound | Attenuated infarct size. | nih.gov |

| Isolated diabetic rat hearts (Ischemia-Reperfusion) | Treatment with this compound during ischemia (e.g., 20 µM) | Reduced myocardial infarct size, increased AMPK and GSK-3β phosphorylation, inhibited mPTP opening. | physiology.orgnih.gov |

Protection Against Ischemia-Reperfusion Episodes

This compound-dependent AMPK activation protects the heart against ischemia-reperfusion episodes. physiology.orgnih.gov The protective action of this compound in hypoxia/ischemia may involve the stimulation of cardiac glucose uptake, which is important for ATP preservation during these conditions. physiology.org While this compound alone may not significantly stimulate glucose uptake, it can potentiate the effect of other AMPK activators under ischemia-mimetic conditions, leading to more profound AMPK phosphorylation and subsequent glucose uptake stimulation. physiology.orgnih.govresearchgate.net This synergistic effect has been shown to protect cardiomyocytes against reactive oxygen species (ROS) production and cell death. physiology.orgnih.govresearchgate.net Additionally, this compound has been shown to preserve energy charge during ischemia, delay the development of ischemic contracture, and reduce myocardial apoptosis and necrosis. nih.gov It also augmented endothelial nitric oxide synthase (eNOS) activation during ischemia, which partially attenuated myocardial stunning. nih.gov

Synergistic Effects with Classical AMPK Activators on Cardiac Glucose Uptake and Cardioprotection

While this compound alone has demonstrated the ability to activate cardiac AMPK and protect the heart against ischemia-reperfusion injury, it has been observed to be insufficient in stimulating cardiac glucose uptake on its own in cultured cardiomyocytes and perfused hearts physiology.orgresearchgate.net. This limitation is attributed to this compound's selective activation of cardiac AMPK heterotrimeric complexes containing α2/β1-subunits, suggesting that other complexes may be necessary for stimulating glucose uptake physiology.orgresearchgate.net.

However, a synergistic effect is observed when this compound is combined with classical AMPK activators such as metformin (B114582), phenformin (B89758), oligomycin, or hypoxia. These classical activators influence AMPK heterotrimers more broadly by increasing cellular AMP levels physiology.orgresearchgate.net. The combination leads to a more pronounced AMPK phosphorylation and subsequent stimulation of glucose uptake physiology.orgresearchgate.net. This synergistic effect under ischemia-mimetic conditions has shown protection for cardiomyocytes against reactive oxygen species (ROS) production and cell death physiology.orgresearchgate.net. The ability of this compound to enhance the action of antidiabetic AMPK activators like phenformin and metformin suggests a potential benefit in treating insulin-resistant hearts by evoking significant cardiac AMPK activation and glucose uptake stimulation, which can be challenging to achieve with metformin alone physiology.org. Studies have also indicated that this compound stimulates cardiac glucose uptake and protects the heart from ischemia and reperfusion injury nih.gov.

Attenuation of Lipopolysaccharide-Induced Acute Heart Inflammation

Research has investigated the effects of this compound on lipopolysaccharide (LPS)-induced acute heart inflammation in rats. Administration of this compound prior to LPS injection attenuated the acute inflammation in heart tissue. This was evidenced by a significant reduction in myeloperoxidase activity and inhibition of tissue damage researchgate.netspandidos-publications.com. The treatment also led to a significant decrease in tumor necrosis factor-α serum levels and peripheral neutrophils researchgate.netspandidos-publications.com. The anti-inflammatory effect of this compound in cardiac tissue in this model was indicated to be a result of AMPK activation, involving the suppression of Toll-like receptors (TLRs) researchgate.netspandidos-publications.com.

Inhibition of TLR-4 Expression and Activity in Cardiac Tissue

Studies have explored the relationship between AMPK activity and Toll-like receptor 4 (TLR-4) expression in the heart. This compound has been shown to suppress the LPS-induced expression of TLR-4 in heart tissue by mediating AMPK activation nih.gov. Antagonizing AMPK with compound-C was found to reverse the suppressive effects of this compound on LPS-induced TLR-4 expression, indicating a correlation between AMPK activity and TLR-4 expression nih.gov. This suggests that activation of AMPK by this compound can inhibit TLR-4 expression and activity in cardiac tissue nih.govresearchgate.net.

Inflammatory and Autoimmune Disease Models

AMPK activation has been suggested to exert significant anti-inflammatory and immunosuppressive effects nih.govnih.gov. Studies using this compound have investigated this potential in models of inflammatory and autoimmune diseases, particularly arthritis.

Reduction of Inflammatory Infiltration and Joint Damage in Arthritis Models

In mouse models of inflammatory arthritis, including antigen-induced arthritis (AIA) and passive K/BxN serum-induced arthritis, activation of AMPK by this compound reduced inflammatory infiltration and joint damage nih.govnih.govplos.org. Histological analysis in the AIA model showed a reduction in knee thickness, inflammatory cell infiltration, and significantly decreased joint destruction and cartilage damage in this compound-treated mice nih.gov. In the K/BxN passive serum transfer model, higher doses of this compound significantly lowered clinical scores and ankle swelling, with histopathological analysis revealing reduced inflammatory cell infiltration, joint destruction, and cartilage damage nih.gov. Importantly, this compound treatment was effective in preventing the onset of arthritis and suppressing joint damage even when treatment was initiated in established disease nih.gov.

Decreased Interleukin-6 (IL-6) Expression in Systemic Circulation and Affected Joints

A significant finding in the arthritis models was the impact of this compound on Interleukin-6 (IL-6) expression. IL-6 expression in both the serum and arthritic joints was significantly decreased in this compound-treated mice nih.govnih.govplos.org. This decrease in IL-6 levels in both joints and serum was observed in the AIA model nih.gov. In the K/BxN model, amounts of IL-6, but not IL-1β, were significantly lower in this compound-treated mice, suggesting a prominent role for AMPK activation in suppressing IL-6 expression plos.org. This confirms the role of AMPK activation by this compound in the inhibition of IL-6 secretion during inflammation nih.gov.

Attenuation of Neutrophil Proinflammatory Activity

AMPK activation has been shown to attenuate neutrophil proinflammatory activity nih.govresearchgate.netmdpi.com. While the search results directly linking this compound to neutrophil proinflammatory activity in arthritis models were limited, the reduction in peripheral neutrophils in the LPS-induced heart inflammation model treated with this compound suggests a potential effect on neutrophil numbers or recruitment researchgate.netspandidos-publications.comnih.gov. Furthermore, in vitro studies using bone marrow-derived macrophages (BMDMs) stimulated with TLR2 or TLR4 agonists showed that AMPK activation by this compound inhibited the phosphorylation of p65 NF-κB and MAPK phosphorylation, pathways involved in proinflammatory responses nih.govnih.gov. Although this is an in vitro finding, it supports the concept that this compound, through AMPK activation, can modulate cellular processes relevant to neutrophil activity and inflammation.

Decreased Severity of Acute Lung Injury in Sepsis Models

Sepsis-induced acute lung injury (ALI) is a significant cause of mortality in critically ill patients. frontiersin.orgnih.gov Research has investigated the potential of this compound to mitigate the severity of ALI in sepsis models, primarily through its activation of AMPK. frontiersin.orgnih.gov

Studies using cecal ligation and puncture (CLP), a model mimicking clinical sepsis in adult mice, demonstrated that treatment with this compound ameliorated lung architecture and reduced bacterial load in both lung and blood. nih.gov This protective effect was associated with increased nuclear phosphorylation of AMPKα1/α2 and AMPKβ1, as well as increased nuclear expression of peroxisome proliferator-activated receptor γ co-activator-1α (PGC-1α) and enhanced autophagy. nih.gov Furthermore, this compound treatment attenuated plasma levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6). nih.gov The activation of AMPK by this compound has been shown to ameliorate the release of inflammatory factors in sepsis-induced ALI by promoting autophagy. frontiersin.org AMPK activation is considered a feasible therapeutic target for treating sepsis-induced ALI. nih.gov

| Effect of this compound in Sepsis-Induced ALI (Mouse Model) | Vehicle Treatment | This compound Treatment (10 mg/kg) |

| Lung Architecture | Severe Injury | Ameliorated |

| Bacterial Load (Lung and Blood) | High | Reduced |

| Plasma IL-6 Levels | Elevated | Attenuated |

| AMPKα1/α2 Phosphorylation (Nuclear) | Reduced | Increased |

| AMPKβ1 Phosphorylation (Nuclear) | Reduced | Increased |

| PGC-1α Expression (Nuclear) | Reduced | Increased |

| Autophagy (LC3B-I and LC3B-II content) | Lower | Increased |

| Survival Rate (7 days post-CLP) | 10% | 29% |

Data compiled from search result nih.gov.

Suppression of Matrix Degradation in Chondrocytes

This compound has shown promise in suppressing matrix degradation in chondrocytes, the cells responsible for maintaining cartilage. spandidos-publications.com Inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contribute to cartilage matrix degradation. spandidos-publications.come-century.us

Studies have indicated that preserving AMPK activity with this compound in injured chondrocytes protects the cartilage matrix integrity and inhibits caspase-3 activation and catabolic responses. spandidos-publications.com this compound suppresses the matrix degradation response to inflammatory cytokines and biochemical injury. spandidos-publications.com This chondroprotection mediated by this compound-induced AMPK activation involves peroxisome proliferator-activated receptor-γ coactivator 1-α (PGC-1α) and forkhead box O3a (FoxO3a). spandidos-publications.com Pretreatment of bovine chondrocytes with this compound has been shown to inhibit AMPKα dephosphorylation and catabolic responses following biomechanical injury. nih.gov

Cancer Research Applications

AMPK, activated by compounds like this compound, plays a complex role in cancer, often acting as a tumor suppressor, particularly in contexts where the LKB1-AMPK pathway is functional. portlandpress.comaacrjournals.org

Delay of Tumor Onset in Specific Genetic Models (e.g., PTEN-deficient mice)

Research has demonstrated that activating the AMPK pathway through the administration of this compound can significantly delay tumor onset in PTEN-deficient mice. portlandpress.comnih.gov PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and drives tumor progression. portlandpress.comnih.govnih.govnih.gov Loss of PTEN promotes increased PI3K signaling, leading to increased Akt and mTORC1 signaling. portlandpress.comnih.gov The LKB1-AMPK pathway plays a vital role in suppressing tumorigenesis resulting from the loss of the PTEN tumor suppressor. portlandpress.comnih.gov Activating AMPK via this compound may exert an anti-tumor effect on PTEN-null tumors by inhibiting amplified signaling networks, specifically mTORC1 signaling. nih.gov

Neurological and Pain Research

This compound has also been explored for its potential in neurological and pain research, exhibiting effects on neuronal excitability and ion channels. nih.govmdpi.com

Potential for Analgesic Development

This compound displays potential for analgesic development. nih.govnih.gov It has been shown to decrease neuronal hyperexcitability induced by pain-promoting endogenous mediators in dorsal root ganglion (DRG) and trigeminal ganglion neurons. mdpi.com Beyond its AMPK activating properties, this compound acts as a direct blocker/modulator of voltage-gated sodium channels (VGSCs), including human NaV1.7. nih.govmdpi.comnih.gov VGSCs regulate neuronal excitability and are involved in action potential generation. nih.gov Inhibition of VGSCs by this compound represents a potential mechanism enhancing its analgesic property. nih.govnih.gov Studies in rats have shown that popliteal fossa administration of this compound decreased noxious thermal responses, demonstrating an analgesic effect. nih.govnih.gov this compound dose-dependently blocks VGSCs in rat trigeminal ganglion neurons and in NaV1.7-transfected cells with an IC50 of approximately 10 µM. nih.govnih.gov

Implications for Neurological Disorders Involving TASK Channels

TASK (TWIK-related acid-sensitive K+) channels are members of the two-pore domain potassium (K2P) channel family and contribute to the resting membrane potential in various cells, including brain neurons. researchgate.netwikipedia.orgnih.gov They have been implicated in certain cardiovascular and neurological disorders. biorxiv.org

Research indicates that this compound can inhibit human TASK-3 potassium channels in an AMPK-independent manner. biorxiv.orgnih.gov While some studies in rat carotid body type I cells showed no effect of this compound on TASK-1/3 currents, suggesting potential species dependency, other work on recombinant human TASK-3 channels demonstrated inhibition by higher concentrations of this compound (100-500 µM). biorxiv.orgresearchgate.net This inhibition was concentration-dependent and occurred even in cells expressing an AMPK-β1 subunit mutant insensitive to this compound's typical activation mechanism, indicating an off-target effect on human TASK-3 channels. biorxiv.orgnih.gov This off-target inhibition of hTASK-3 by this compound adds to other reported off-target effects, such as inhibition of the sodium-potassium ATPase and glucose uptake. biorxiv.orgphysiology.org The interaction of this compound with human TASK-3 channels, even if AMPK-independent, could have implications for understanding its effects in neurological contexts where these channels are involved. biorxiv.org

Methodological Considerations and Research Applications

A-769662 as a Specific Experimental Tool for AMPK Research

This compound directly binds to the β-subunit of the AMPK heterotrimer at a site distinct from nucleotide-binding sites plos.orgspandidos-publications.com. This binding event leads to allosteric activation of the catalytic α-subunit and enhances the phosphorylation of the critical Thr-172 residue on the α-subunit by upstream kinases, while also inhibiting its dephosphorylation by protein phosphatases spandidos-publications.comguidetopharmacology.org. This direct mechanism allows for controlled activation of AMPK in experimental settings.

Comparison with Other AMPK Activators (e.g., AICAR, Metformin)

This compound differs significantly in its mechanism of action compared to classic AMPK activators like AICAR and metformin (B114582).

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is an adenosine (B11128) analog that is taken up by cells and phosphorylated to form ZMP (AICAR monophosphate). ZMP mimics AMP and activates AMPK by increasing the cellular AMP:ATP ratio and binding to the γ-subunit plos.orgwikipedia.orgfrontiersin.org. However, AICAR can also affect other enzymes that are regulated by AMP, potentially leading to AMPK-independent effects plos.orgfrontiersin.org.

Metformin is a biguanide (B1667054) that primarily activates AMPK indirectly by inhibiting mitochondrial respiratory chain complex I. This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio, thereby activating AMPK frontiersin.orgprobes-drugs.orgmdpi.com. Metformin's effects are dependent on cellular uptake via organic cation transporters nih.govprobes-drugs.org. Like AICAR, metformin can also have AMPK-independent effects plos.orgpnas.org.

In contrast, this compound directly activates AMPK by binding to the β1 subunit and promoting phosphorylation at Thr-172, largely independently of the cellular AMP:ATP ratio and upstream kinases like LKB1 or CaMKKβ in intact cells nih.govspandidos-publications.comresearchgate.netstemcell.comnih.gov. This direct and upstream kinase-independent activation makes this compound a more specific tool for isolating the downstream effects of AMPK activation in certain contexts compared to AICAR and metformin, which rely on altering cellular energy status or inhibiting upstream pathways plos.orgfrontiersin.org.

Here's a comparison of the mechanisms:

| Activator | Primary Mechanism of AMPK Activation | Dependence on AMP:ATP Ratio | Dependence on Upstream Kinases | Potential for AMPK-Independent Effects |

| This compound | Direct binding to β1 subunit, allosteric activation, inhibition of dephosphorylation | Largely independent spandidos-publications.comstemcell.com | Largely independent nih.govresearchgate.netnih.gov | Yes, reported in some contexts nih.govresearchgate.netmdpi.com |

| AICAR | Converted to ZMP, mimics AMP, binds γ-subunit | Dependent plos.orgfrontiersin.org | Dependent | Yes, affects other AMP-regulated enzymes plos.orgfrontiersin.org |

| Metformin | Inhibits mitochondrial complex I, increases AMP:ATP ratio | Dependent frontiersin.orgprobes-drugs.org | Dependent | Yes, reported in various pathways plos.orgpnas.org |

Utility in Defining Physiological Roles of AMPK

Due to its relatively specific and direct mechanism, this compound is valuable for dissecting the physiological roles of AMPK. By activating AMPK without significantly altering the cellular energy state or relying on upstream kinase activity, researchers can attribute observed cellular and physiological changes more directly to AMPK activation itself. Studies using this compound have helped confirm AMPK's involvement in various processes, including the regulation of fatty acid synthesis, glucose metabolism, autophagy, and protection against cellular stress nih.govguidetopharmacology.orgmdpi.com. For instance, this compound has been used to demonstrate that AMPK activation can ameliorate neurodegeneration in animal models by inducing autophagy guidetopharmacology.org. It has also been utilized to study the role of AMPK in inflammatory arthritis plos.org.

Context-Dependent Biological Effects

The effects of this compound can vary depending on the cellular and tissue context, highlighting the complexity of AMPK signaling in different biological systems.

Dependence on Specific AMPK Subunit Expression in Different Tissues and Cell Types

AMPK exists as a heterotrimer composed of catalytic α (α1, α2), regulatory β (β1, β2), and regulatory γ (γ1, γ2, γ3) subunits. The expression levels of these subunits vary across different tissues and cell types, leading to the formation of different AMPK heterotrimeric complexes plos.orgspandidos-publications.com. This compound has shown selectivity towards AMPK heterotrimers containing the β1 subunit stemcell.com. This subunit preference means that the efficacy of this compound in activating AMPK can differ depending on the specific subunit composition present in a given cell or tissue. For example, studies suggest this compound selectively activates cardiac AMPK heterotrimers containing α2/β1 subunits, which may explain some tissue-specific effects physiology.orgnih.gov.

Limitations in Specific Experimental Systems

Despite its utility, this compound has certain limitations as an experimental tool:

Off-target effects: While considered more specific than AICAR or metformin, this compound has been reported to have AMPK-independent effects in some experimental systems. These include inhibiting the 26S proteasome and Na+/K+-ATPase activity nih.govresearchgate.netmdpi.com. Such off-target effects necessitate careful interpretation of results and the use of appropriate controls, such as experiments in AMPK-deficient cells nih.govresearchgate.netnih.gov.

Subunit selectivity: The preference of this compound for β1-containing AMPK complexes means it may not fully activate all AMPK pools in tissues where other β subunits are predominant mdpi.comphysiology.org. This selectivity can limit its utility when investigating the roles of specific AMPK heterotrimers.

In vivo considerations: The poor oral bioavailability of this compound can limit its utility in in vivo studies, often requiring administration via injection nih.gov. Furthermore, the complex metabolic environment in vivo can introduce variables not present in simplified in vitro systems physiology.org.

Potential for toxicity at high concentrations: Some studies have noted toxic effects of this compound at higher concentrations in certain cell types medchemexpress.com.

These limitations underscore the importance of complementing studies using this compound with other approaches, such as genetic manipulation of AMPK subunits or the use of alternative AMPK activators with different mechanisms, to fully elucidate the roles of AMPK in various biological contexts.

Discrepancies in Glucose Uptake Stimulation Across Tissues

Research into the effects of this compound on glucose uptake has revealed notable discrepancies depending on the tissue type studied. While this compound is recognized as an activator of AMP-activated protein kinase (AMPK), its ability to stimulate glucose uptake, a key metabolic outcome of AMPK activation, varies significantly across skeletal muscle, cardiac muscle, and adipose tissue. These differences highlight the complexity of this compound's mechanism of action and the tissue-specific roles of different AMPK heterotrimeric complexes.

In skeletal muscle, a major site of glucose disposal, studies have yielded conflicting results regarding this compound's impact on glucose uptake. Some research indicates that this compound does not significantly increase glucose uptake in isolated rat epitrochlearis muscles, even at concentrations that activate AMPK. portlandpress.com Conversely, other studies in mouse skeletal muscle (soleus and extensor digitorum longus) showed an increase in glucose uptake, but only at relatively high concentrations (500 µM and 1 mM). nih.govphysiology.org Importantly, this observed glucose uptake stimulation in mouse skeletal muscle appeared to be independent of typical AMPK signaling to glucose transport and instead mediated through a PI3-kinase-dependent pathway, suggesting potential off-target effects of this compound in this tissue. nih.govphysiology.org The limited effectiveness of this compound in stimulating skeletal muscle glucose uptake despite activating AMPK has been partly attributed to the predominant expression of the AMPK β2-subunit isoform in skeletal muscle, whereas this compound shows preferential activation of complexes containing the β1-subunit. portlandpress.comnih.govphysiology.orge-dmj.org

| Muscle Type (Species) | This compound Concentration | Observed Glucose Uptake Effect | Potential Mechanism Implicated | Source |

|---|---|---|---|---|

| Epitrochlearis (Rat) | 100-300 µM | No significant increase | - | portlandpress.com |

| Soleus (Mouse, 129S6/sv) | 500 µM | ~15% increase (P < 0.05) | PI3-kinase dependent | nih.govphysiology.org |

| Soleus (Mouse, 129S6/sv) | 1 mM | ~60% increase (P < 0.01) | PI3-kinase dependent | nih.govphysiology.org |

| Extensor digitorum longus (Mouse) | 500 µM, 1 mM | Limited/No significant increase | PI3-kinase dependent | nih.govphysiology.org |

In cardiac muscle, this compound effectively activates AMPK and downstream targets like ACC and AS160 phosphorylation, but it does not stimulate glucose uptake when administered alone in cultured cardiomyocytes or perfused hearts. researchgate.netphysiology.org This lack of glucose uptake stimulation occurs despite comparable activation of the AMPK pathway to that induced by classical activators like oligomycin, which do stimulate glucose uptake. physiology.org The inability of this compound to stimulate cardiac glucose uptake on its own may be related to its selective activation of specific cardiac AMPK heterotrimeric complexes, potentially those containing α2/β1 subunits, while other complex combinations might be necessary for robust glucose transport stimulation. researchgate.net Interestingly, when combined with classical AMPK activators such as metformin or oligomycin, this compound can potentiate their effects on AMPK phosphorylation and subsequent glucose uptake in cardiac tissue. researchgate.netphysiology.org

| Tissue Preparation | This compound Alone (Effect on AMPK Activation) | This compound Alone (Effect on Glucose Uptake) | Combined with Classical Activators (Effect on Glucose Uptake) | Source |

|---|---|---|---|---|

| Cultured Cardiomyocytes | Yes | No | Potentiated effect | researchgate.netphysiology.org |

| Perfused Heart (Adult Rat) | Yes | No | Potentiated effect (with Oligomycin) | physiology.org |

Studies in adipocytes also present a complex picture. While this compound has been shown to activate AMPK in both rat and human adipocytes, its effect on glucose uptake is not consistent with a stimulatory role. physiology.orgportlandpress.com Research indicates that this compound does not clearly affect basal or insulin-stimulated glucose uptake in adipocytes. portlandpress.com Furthermore, some evidence suggests that this compound might even inhibit insulin-stimulated glucose uptake in adipocytes, and this inhibitory effect appears to be independent of AMPK activation, as observed in studies using AMPKβ1 S108A mutant adipocytes. portlandpress.comresearchgate.net This indicates that, in adipocytes, this compound may exert AMPK-independent effects that interfere with glucose uptake pathways.

The observed discrepancies in glucose uptake stimulation by this compound across different tissues underscore the importance of considering tissue-specific factors, including the expression profile of AMPK subunits and the potential for off-target effects, when evaluating the metabolic actions of this compound.

Emerging Research Areas and Unexplored Mechanisms

Interaction with Ion Channels

A-769662 has been found to modulate the activity of specific ion channels, contributing to its observed biological effects independently of AMPK activation. nih.govnih.govbiorxiv.org

Inhibition of Human TASK3 Potassium Channels

Studies have demonstrated that this compound can inhibit human TASK3 (TWIK-related acid-sensitive potassium channel 3) channels. This inhibition occurs in a concentration-dependent manner at concentrations ranging from 100 to 500 µM. nih.govbiorxiv.orgresearchgate.net Importantly, this effect has been shown to be independent of AMPK activation. Research using HEK293 cells overexpressing an AMPK-β1 subunit mutant insensitive to this compound confirmed the direct inhibitory action of this compound on human TASK3 channels, providing conclusive evidence that AMPK does not regulate TASK3 channel currents. nih.govbiorxiv.orgresearchgate.net

Direct Blocking/Modulation of Voltage-Gated Sodium Channels

This compound has been identified as a direct blocker or modulator of voltage-gated sodium channels (VGSCs). nih.govnih.govutdallas.edu This action contributes to its efficacy in decreasing sensory neuron excitability. nih.govnih.govplos.org Studies in rat trigeminal ganglion (TG) neurons and Nav1.7-transfected cells have shown that acute application of this compound reduces VGSC current amplitudes in a dose-dependent manner, with an IC50 of approximately 10 µM. nih.govnih.gov This inhibition appears to be independent of use-dependence and does not involve interaction with the local anesthetic binding site. nih.govnih.gov this compound also produces a significant hyperpolarizing shift in the sodium channel inactivation curve. utdallas.edu This direct modulation of VGSCs represents a potential mechanism underlying some of the observed effects of this compound, such as its analgesic properties. nih.govnih.gov

Direct Inhibition of Contractile Protein Regulatory Proteins

While this compound has been investigated for its effects on smooth muscle contraction, studies suggest that its relaxation effects in arteries may not be solely mediated by AMPK activation or direct inhibition of basal phosphorylation levels of several contractile protein regulatory proteins. nih.govresearchgate.netfrontiersin.org Research indicates that this compound does not inhibit basal phosphorylation levels of several contractile protein regulatory proteins and does not alter the activation state of rhoA in intact arteries. nih.govresearchgate.netfrontiersin.org This suggests that the observed effects on contraction may involve alternative mechanisms.

Alteration of Ca2+ Mobilization Independent of AMPK Activation

This compound has been shown to influence intracellular calcium levels and calcium mobilization in an AMPK-independent manner. nih.govresearchgate.netdoi.orgnih.govnih.gov In intact arteries, this compound has been observed to immediately reduce basal intracellular free calcium ([Ca2+]i), inhibit a stimulus-induced increase in [Ca2+]i, and inhibit contractions induced by cyclopiazonic acid (CPA), a sarco/endoplasmic reticulum Ca2+-ATPase inhibitor. nih.govresearchgate.netnih.gov This suggests that this compound may act by inhibiting a Ca2+ mobilization pathway, potentially involving CPA-dependent Ca2+ entry, independently of increasing AMPK phosphorylation. nih.govresearchgate.netfrontiersin.orgnih.gov Furthermore, this compound has been shown to increase intracellular calcium levels in astrocytes and other central and peripheral endocrine cell types, leading to ATP release, also through an AMPK-independent pathway. doi.orgnih.gov

Inhibition of Na+/K+-ATPase

This compound has been identified as an inhibitor of the Na+/K+-ATPase. stemcell.comresearchgate.netphysiology.orgnih.govresearchgate.netplos.org This effect is independent of AMPK activation. researchgate.netphysiology.orgnih.govresearchgate.net Studies in differentiated rat L6 myotubes showed that this compound decreased Na+/K+-ATPase α1-subunit abundance at the plasma membrane and ouabain-sensitive 86Rb+ uptake. researchgate.netphysiology.orgnih.gov this compound directly inhibits the α1-isoform of the Na+/K+-ATPase purified from rat and human kidney cells in vitro, with reported IC50 values of 57 µM and 220 µM, respectively. researchgate.netphysiology.orgnih.govresearchgate.net This AMPK-independent inhibition of Na+/K+-ATPase activity and reduction in cell surface abundance raises questions about the specificity of this compound as a sole AMPK activator in certain metabolic studies. researchgate.netphysiology.orgnih.govresearchgate.net

Below is a table summarizing the IC50 values for this compound inhibition of Na+/K+-ATPase α1-isoform:

| Source of Na+/K+-ATPase α1-isoform | IC50 (µM) | Reference |

| Rat kidney cells (purified) | 57 | researchgate.netphysiology.orgnih.govresearchgate.net |

| Human kidney cells (purified) | 220 | researchgate.netphysiology.orgnih.govresearchgate.net |

Reversible Inhibition of Proteasomal Activity

Research indicates that this compound can inhibit the function of the 26S proteasome through an AMPK-independent mechanism. medchemexpress.comnih.govinvivochem.comselleckchem.commedchemexpress.com This inhibition is reported to be reversible. medchemexpress.comnih.govinvivochem.commedchemexpress.com Unlike many proteasome inhibitors, this compound does not appear to affect the proteolytic activities of the 20S core subunit, suggesting a novel mechanism of 26S proteasome inhibition. nih.gov This off-target effect on proteasomal activity is an important consideration when using this compound as a tool for studying AMPK. nih.gov

Future Directions and Translational Perspectives

Investigation as a Novel Therapeutic Agent

Research indicates that A-769662 holds promise as a therapeutic agent in several disease contexts. Its ability to activate AMPK has shown beneficial effects in preclinical models of inflammatory arthritis, reducing inflammatory infiltration and joint damage, and decreasing IL-6 expression plos.orgresearchgate.netdovepress.com. This compound has also demonstrated protective effects against LPS-induced acute heart and lung inflammation in rats, associated with the suppression of TLR activity in heart tissue spandidos-publications.comdovepress.comnih.gov. Furthermore, studies suggest its potential as an anti-osteonecrosis agent by protecting osteoblasts from oxidative stress-induced apoptosis through AMPK activation mdpi.com. More recent research highlights its potential utility in diseases involving mitochondrial DNA depletion, where it has been shown to alleviate mitochondrial phenotypes and partially restore mtDNA levels in cellular models, including those from patients biorxiv.org.

Elucidation of Underlying Molecular Mechanisms for Observed Effects

While this compound is known to activate AMPK, research continues to delve into the precise molecular mechanisms underlying its observed therapeutic effects, particularly in diverse disease models. Studies have shown that this compound activates AMPK in various cell types and tissues, leading to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC) researchgate.netnih.govnih.govplos.orgfrontiersin.org. However, some effects of this compound may occur independently of AMPK activation. For instance, this compound has been shown to sensitize TRAIL-resistant breast cancer cells to apoptosis through an AMPK-independent mechanism involving the down-regulation of cFLIP levels nih.gov. Additionally, in arterial relaxation studies, this compound reduced cytosolic free calcium independently of an increase in AMPK phosphorylation, suggesting alternative mechanisms in certain vascular contexts frontiersin.org. Further research is needed to fully delineate the AMPK-dependent and -independent pathways mediating the effects of this compound in different disease settings dovepress.com.

Exploration of Combination Therapies with Existing or Emerging Drugs

The potential for combining this compound with other therapeutic agents is an active area of investigation to enhance efficacy and potentially overcome limitations. Given its role in energy metabolism and inflammation, combining this compound with existing drugs for metabolic disorders, inflammatory diseases, or cancer could yield synergistic benefits. For example, studies have explored combining this compound with other AMPK activators like AICAR to achieve greater AMPK activation and downstream signaling researchgate.net. In the context of inflammatory arthritis, combination therapies involving AMPK activation are being explored researchgate.net. The rationale for combination therapy often lies in targeting multiple pathways involved in disease pathogenesis or improving the sensitivity of cells to existing treatments.

Optimization of Dosage Regimens and Monitoring for Off-Target Effects in Preclinical Development

As this compound progresses through preclinical development for various indications, optimizing dosage regimens to achieve maximal therapeutic benefit while minimizing potential off-target effects is crucial. Preclinical studies in animal models have utilized different administration routes and doses, such as intraperitoneal injection in rodent models of inflammation and arthritis spandidos-publications.complos.orgresearchgate.netnih.gov. Identifying the optimal dose and frequency of administration for each specific disease target is necessary. Furthermore, while this compound is considered a relatively specific AMPK activator compared to agents like metformin (B114582) or AICAR nih.govplos.org, some AMPK-independent effects have been noted dovepress.comnih.govnih.gov. Continued monitoring for and characterization of these off-target effects during preclinical studies are essential to understand the full pharmacological profile of this compound and ensure its safety and specificity for intended therapeutic targets.

Strategies to Overcome and Prevent Resistance Mechanisms in Therapeutic Contexts (e.g., Cancer)